molecular formula C10H18ClNSi B8462213 trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride

trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride

Cat. No. B8462213
M. Wt: 215.79 g/mol
InChI Key: BQIVEHYVPLPRTG-UHFFFAOYSA-N
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Patent
US07989620B2

Procedure details

tert-Butyl 4-[(trimethylsilyl)ethynyl]-3,6-dihydropyridine-1(2H) -carboxylate (2.75 g, 9.8 mmol) was stirred in methanol (10 mL) and acetyl chloride (2.1 mL, 29.2 mmol) was added dropwise. The temperature rose from 18° C. to 30° C. during the addition, and the mixture was kept at 40° C. until there was no more starting material by tic. The mixture was cooled to room temperature, EtOAc (15 mL) was added and the solid filtered off to give an off-white solid (1.6 g).
Name
tert-Butyl 4-[(trimethylsilyl)ethynyl]-3,6-dihydropyridine-1(2H) -carboxylate
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH2:8][CH2:9][N:10](C(OC(C)(C)C)=O)[CH2:11][CH:12]=1)([CH3:4])[CH3:3].C([Cl:23])(=O)C.CCOC(C)=O>CO>[ClH:23].[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH:8]=1)([CH3:3])[CH3:4] |f:4.5|

Inputs

Step One
Name
tert-Butyl 4-[(trimethylsilyl)ethynyl]-3,6-dihydropyridine-1(2H) -carboxylate
Quantity
2.75 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose from 18° C. to 30° C. during the addition
CUSTOM
Type
CUSTOM
Details
was kept at 40° C. until there
FILTRATION
Type
FILTRATION
Details
the solid filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.C[Si](C)(C)C#CC=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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